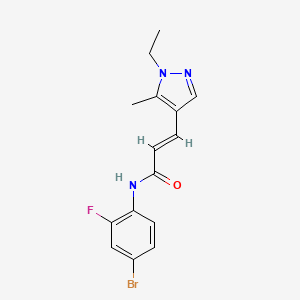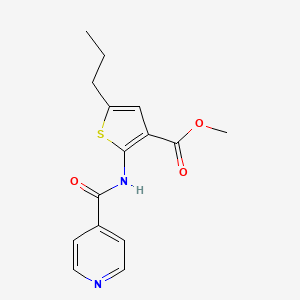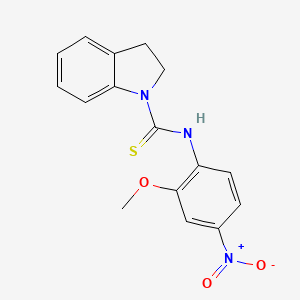
(E)-N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Descripción general
Descripción
(E)-N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a useful research compound. Its molecular formula is C15H15BrFN3O and its molecular weight is 352.20 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2-fluorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide is 351.03825 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research in organic synthesis often explores the synthesis of novel compounds with potential applications in drug discovery, materials science, and as intermediates for further chemical transformations. For example, the study by Shi, Wang, and Schlosser (1996) demonstrates the use of 2-fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds, showcasing the versatility of fluoroacrylic compounds in creating pharmacologically relevant structures (Shi, Wang, & Schlosser, 1996).
Polymer Science and Materials Chemistry
In the domain of polymer science and materials chemistry, acrylamide derivatives are pivotal in the synthesis of polymers with special properties. For instance, Gou et al. (2015) utilized acrylamide-based copolymers for enhanced oil recovery, highlighting the application of acrylamide derivatives in industrial processes and the development of materials with advanced properties (Gou et al., 2015).
Fluorescence Studies and Biological Applications
The study of fluorescence properties of acrylamide derivatives, as demonstrated by Eftink and Ghiron (1976), provides insights into protein interactions and conformational changes. Such studies are fundamental in understanding biological processes at the molecular level (Eftink & Ghiron, 1976).
Catalysis and Chemical Reactions
Catalytic applications, such as the asymmetric [3+2] cycloaddition involving acrylamides, are critical in synthetic chemistry for the production of chiral molecules. Han et al. (2011) reported on the catalytic activity of dipeptide-derived phosphines in cycloaddition reactions, emphasizing the importance of acrylamide derivatives in facilitating regio- and enantioselective chemical transformations (Han, Wang, Zhong, & Lu, 2011).
Propiedades
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O/c1-3-20-10(2)11(9-18-20)4-7-15(21)19-14-6-5-12(16)8-13(14)17/h4-9H,3H2,1-2H3,(H,19,21)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYMGZEZKBYAD-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4624066.png)
![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4624072.png)
![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)
![1-(2-chlorophenyl)-N-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B4624100.png)
![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)
![2-[5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(2-THIENYL)-1,3,4-OXADIAZOLE](/img/structure/B4624115.png)
![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)
![2-CHLORO-4-FLUOROBENZYL [4-ETHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4624123.png)
![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)
